molecular formula C13H9NOS B13905053 3-(5-Acetyl-2-thienyl)benzonitrile

3-(5-Acetyl-2-thienyl)benzonitrile

Cat. No.: B13905053
M. Wt: 227.28 g/mol
InChI Key: GUPBRGVDERRHDM-UHFFFAOYSA-N
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Description

3-(5-Acetyl-2-thienyl)benzonitrile is an organic compound with the molecular formula C13H9NOS. It is a derivative of benzonitrile, featuring a thienyl ring substituted with an acetyl group at the 5-position and a benzonitrile moiety at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Acetyl-2-thienyl)benzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-(5-Acetyl-2-thienyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(5-Acetyl-2-thienyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(5-Acetyl-2-thienyl)benzonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Acetyl-2-thienyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thienyl ring with an acetyl and nitrile group makes it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C13H9NOS

Molecular Weight

227.28 g/mol

IUPAC Name

3-(5-acetylthiophen-2-yl)benzonitrile

InChI

InChI=1S/C13H9NOS/c1-9(15)12-5-6-13(16-12)11-4-2-3-10(7-11)8-14/h2-7H,1H3

InChI Key

GUPBRGVDERRHDM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=CC=CC(=C2)C#N

Origin of Product

United States

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